![molecular formula C16H22N2O2 B2362572 2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 332045-51-9](/img/structure/B2362572.png)
2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, has been reported. These compounds can be obtained from the reaction of substituted aromatic aldehydes, dimedone, malonitrile, in the presence of a base such as potassium tertiary butoxide and THF in methanol as solvent at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C18H26N2O2, an average mass of 302.411 Da, and a monoisotopic mass of 302.199432 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 493.2±45.0 °C at 760 mmHg, and a flash point of 252.1±28.7 °C .Scientific Research Applications
Green Synthesis and Sustainable Chemistry
Recent studies highlight the use of 2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in eco-friendly synthetic routes:
Mechanism of Action
Target of Action
Similar compounds, such as dihydropyran derivatives, are known to interact with a variety of biological targets, contributing to their medicinal significance .
Biochemical Pathways
Dihydropyran derivatives are known to have a broad range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Dihydropyran derivatives are known to exhibit a range of biological activities, including anticancer, antiviral, antibacterial, antioxidant, anti-hiv, antihyperglycemic, and anti-dyslipidemic activities .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under environmentally friendly conditions .
properties
IUPAC Name |
2-amino-4-hexyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-3-4-5-7-11-12(10-17)16(18)20-14-9-6-8-13(19)15(11)14/h11H,2-9,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUXGHBBVDQONL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C(=C(OC2=C1C(=O)CCC2)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-hexyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
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